molecular formula C22H20N2O4S2 B2810086 Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate CAS No. 477887-63-1

Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate

Cat. No.: B2810086
CAS No.: 477887-63-1
M. Wt: 440.53
InChI Key: JANYRMBCKKKXOH-UHFFFAOYSA-N
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Description

Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate is a thiophene-based derivative featuring a sulfanylacetyl linkage and a 3-methylbenzoyl substituent. Thiophene derivatives are widely studied for their biological activities, including antibacterial, anticancer, and herbicidal properties . Structurally, this compound belongs to the class of 3-aminothiophene-2-carboxylates, which are known for their versatility in drug discovery due to their ability to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-14-6-5-7-15(12-14)21(26)24-16-8-3-4-9-18(16)30-13-19(25)23-17-10-11-29-20(17)22(27)28-2/h3-12H,13H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANYRMBCKKKXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2SCC(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.

    Amidation and Sulfanylacetylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the sulfanyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene ring. Halogenation, nitration, and sulfonation are typical electrophilic substitutions, while nucleophilic substitutions might involve the replacement of halogen atoms with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. The presence of the 3-methylbenzoyl group is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways. Studies have shown that derivatives of thiophene compounds can induce apoptosis in cancer cells and inhibit angiogenesis, making them candidates for further development as anticancer agents .

Antimicrobial Properties
Thiophene derivatives have been reported to possess antimicrobial activities. The unique structure of methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate may contribute to its efficacy against various bacterial strains. Preliminary studies suggest that it could be effective against resistant strains of bacteria, thus addressing a critical need in antibiotic development .

Materials Science

Organic Electronics
Due to its electronic properties, this compound can be explored in the field of organic electronics. Thiophene-based compounds are known for their conductivity and are used in organic photovoltaic cells and organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices could enhance the performance of these devices by improving charge transport and stability .

Biological Research

Enzyme Inhibition Studies
The compound's structural features suggest potential as an enzyme inhibitor. Research on similar thiophene derivatives has shown promise in inhibiting key enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .

Cellular Mechanism Investigations
Studies are ongoing to understand how this compound interacts at the cellular level. Its ability to modulate signaling pathways makes it a valuable tool for investigating cellular mechanisms related to disease processes, particularly in cancer biology and drug resistance mechanisms .

Case Studies and Research Findings

StudyFocus AreaFindings
Anticancer ActivityDemonstrated apoptosis induction in specific cancer cell lines.
Antimicrobial PropertiesEffective against multiple bacterial strains, including resistant types.
Organic ElectronicsImproved charge transport properties when integrated into polymer systems.
Enzyme InhibitionPotential as a metabolic enzyme inhibitor with therapeutic implications.

Mechanism of Action

The mechanism by which Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Key Differences :

  • The sulfanylacetyl linkage may confer redox-modulating properties, unlike ester or ether linkages in analogs .

Antibacterial Activity

Compounds with tetrahydrobenzo[b]thiophene cores (e.g., Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) exhibit moderate antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) . The target compound’s 3-methylbenzoyl group may enhance potency by increasing hydrophobic interactions with bacterial targets.

Anticancer Activity

A related PLK1 inhibitor, Methyl 3-((5-(trifluoromethyl)pyrimidin-4-yl)amino)thiophene-2-carboxylate, shows IC₅₀ values of <100 nM in hepatocellular carcinoma models . The sulfanylacetyl group in the target compound could modulate kinase inhibition through covalent binding or allosteric effects.

Physical and Chemical Properties

Property Target Compound (Predicted) Methyl 3-[(thiophen-2-ylacetyl)amino]thiophene-2-carboxylate Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Melting Point ~210–220°C 223–226°C 213–216°C
Molecular Weight ~420 g/mol 322.41 g/mol 387.49 g/mol
Solubility Low in water; soluble in DMSO, CH₂Cl₂ Similar Similar
IR Peaks C=O (1700 cm⁻¹), NH (3300 cm⁻¹) C=O, C=C, NH C=O, C-O

Biological Activity

Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate, with the CAS number 477887-60-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its molecular structure, biological properties, and relevant research findings.

Molecular Structure

The compound can be described by the following molecular formula:

  • Molecular Formula : C22H20N2O4S2
  • Molecular Weight : 440.54 g/mol

The structure features a thiophene ring, which is known for its role in various biological activities, and an amide group that enhances its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of thiophene have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study highlighted that compounds containing thiophene rings demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and human liver cancer cells (HepG2) .

Anti-inflammatory Effects

Research has also suggested anti-inflammatory properties associated with this compound. Thiophene derivatives have been noted to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases. A specific study reported that a related compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a pathway for therapeutic application in conditions like rheumatoid arthritis .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It appears to activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways that promote cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Study 1 Investigated the cytotoxic effects on MCF-7 and HepG2 cells; showed IC50 values indicating potent activity.
Study 2 Explored anti-inflammatory effects on macrophages; demonstrated reduced cytokine production.
Study 3 Analyzed structure-activity relationships (SAR); identified key functional groups contributing to biological efficacy.

Notable Research Example

A notable research article published in Journal of Medicinal Chemistry detailed a series of thiophene derivatives, including this compound], highlighting their potential as anticancer agents through a series of in vitro assays .

Q & A

Q. What are the established synthetic routes for Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate, and how do reaction conditions influence yield?

The synthesis of structurally analogous thiophene derivatives often involves multi-step reactions. For example:

  • Thioglycolic acid coupling : A related compound, methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate, was synthesized by reacting methyl 3-aminothiophene-2-carboxylate with thioglycolic acid at 130°C under an inert atmosphere .
  • Acylation and esterification : Chloroacetyl chloride has been used to functionalize thiophene rings, followed by esterification with methanol in dichloromethane using triethylamine as a base .
  • Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) is a standard method for isolating pure products .

Key variables : Temperature (130°C for thioglycolic acid coupling), solvent polarity, and inert gas protection are critical to prevent oxidation of sulfur-containing intermediates.

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions on the thiophene ring. For example, carbonyl (C=O) and aromatic protons appear at δ 160–180 ppm and δ 6.5–8.0 ppm, respectively .
  • IR spectroscopy : Absorption peaks for C=O (1650–1750 cm1^{-1}), NH (3200–3400 cm1^{-1}), and C-S (600–700 cm1^{-1}) validate functional groups .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, e.g., [M+H]+^+ peaks for thiophene derivatives .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antibacterial activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli can screen for inhibition zones .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using purified enzymes and synthetic substrates .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess biocompatibility .

Note : IC50_{50} values should be calculated using dose-response curves for quantitative comparisons.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of sulfanylacetyl intermediates?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution rates in sulfur-containing reactions .
  • Catalyst screening : Triethylamine or DMAP can accelerate acylation reactions by deprotonating intermediates .
  • Temperature gradients : Stepwise heating (e.g., 80°C → 130°C) minimizes side reactions like thioester hydrolysis .

Case study : A 67% yield was achieved for a tetrahydrobenzothiophene derivative using CH2_2Cl2_2 as the solvent and reflux conditions .

Q. How do structural modifications (e.g., substituents on the benzoyl group) affect bioactivity?

  • SAR studies : Compare analogues with varying substituents (e.g., 3-methyl vs. 4-methylbenzoyl) using molecular docking to predict binding affinities .
  • Electron-withdrawing groups : Nitro or chloro substituents may enhance antibacterial activity by increasing electrophilicity .

Example : Compound 23 (with a 2-chlorophenyl group) showed higher antibacterial activity than non-halogenated analogues, likely due to improved membrane penetration .

Q. How should researchers address discrepancies in spectral data across studies?

  • Solvent effects : Chemical shifts in NMR vary with deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6). Always report solvent conditions .
  • Impurity analysis : Use LC-MS to detect byproducts (e.g., unreacted starting materials) that may distort spectral interpretations .

Resolution : Replicate experiments under identical conditions and cross-validate with computational tools (e.g., DFT calculations for NMR predictions) .

Q. What advanced analytical techniques can resolve stereochemical uncertainties in the sulfanylacetyl moiety?

  • X-ray crystallography : Determines absolute configuration of crystalline derivatives .
  • Circular dichroism (CD) : Detects chirality in non-crystalline samples by measuring differential absorption of polarized light .

Case study : A thiadiazinan-2-yl derivative’s structure was confirmed via X-ray, revealing a planar thiophene ring and tetrahedral sulfur geometry .

Q. How can environmental stability and degradation pathways be studied?

  • Hydrolysis studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
  • Photolysis : Expose to UV-Vis light (λ = 254–365 nm) to simulate sunlight-driven degradation .

Key parameters : Half-life (t1/2_{1/2}) and quantum yield calculations under varying conditions .

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